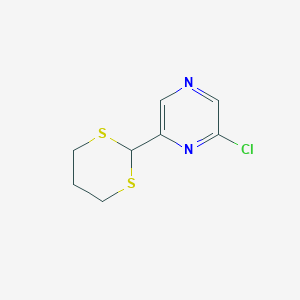
2-Chloro-6-(1,3-dithian-2-yl)pyrazine
説明
2-Chloro-6-(1,3-dithian-2-yl)pyrazine is a chemical compound with the molecular formula C8H9ClN2S2 and a molecular weight of 232.75300 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(1,3-dithian-2-yl)pyrazine consists of a pyrazine ring substituted with a chlorine atom and a 1,3-dithian-2-yl group .科学的研究の応用
Synthesis and Biological Evaluation
- A study by Doležal et al. (2006) explored the synthesis of substituted pyrazinecarboxamides, including compounds related to 2-Chloro-6-(1,3-dithian-2-yl)pyrazine. They found that these compounds exhibited anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, particularly against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Doležal et al., 2006).
DNA Binding and Antimicrobial Properties
- Mech-Warda et al. (2022) investigated the physicochemical and antimicrobial properties of pyrazine derivatives, including their interaction with DNA. Their study combined theoretical research and experimental analysis, revealing that these compounds showed high affinity to DNA and were non-toxic to human dermal keratinocytes, indicating potential clinical applications (Mech-Warda et al., 2022).
Potential as Pesticides
- Hou et al. (1993) researched the reaction of 2,3-dichloro-5,6-dicyanopyrazine with enamines and tertiary amines, producing aminovinyl-substituted pyrazine derivatives. These products were of interest as potential pesticides (Hou et al., 1993).
Optoelectronic Applications
- Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives involving pyrazine scaffolds, highlighting their potential use in organic optoelectronic materials. Their study provided insight into the optical and thermal properties of these compounds, suggesting their suitability for optoelectronic applications (Meti et al., 2017).
Antibacterial and Antitubercular Activity
- Al-Tamimi et al. (2018) conducted a study on pyrazine and condensed oxadiazole derivatives, assessing their antibacterial and antitubercular activities. Their research combined spectroscopic analyses and molecular docking studies, revealing that these compounds showed potential as new anti-cancer drugs and were moderately active against the Mycobacterium tuberculosis H37RV strain (Al-Tamimi et al., 2018).
Genotoxicity and Agonist Properties
- Kalgutkar et al. (2007) explored the genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a potent 5-HT2C agonist. Their findings suggested potential for the treatment of obesity, although they also observed metabolism-dependent genotoxicity, which was crucial for understanding the safety profile of the compound (Kalgutkar et al., 2007).
Synthesis of C-Nucleosides
- Liu et al. (2001) reported on the synthesis of pyrazine C-nucleosides through a sequential dilithiation-addition method. This methodology allowed for the introduction of different functional groups to the pyrazine ring, creating compounds with potential therapeutic applications (Liu et al., 2001).
Photovoltaic Device Applications
- Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based copolymers for use in photovoltaic devices. Their study highlighted the potential of these copolymers in improving the performance of solar cells, thus contributing to the advancement of renewable energy technologies (Zhou et al., 2010).
Antibacterial Activity
- Foks et al. (2005) synthesized new pyrazine and pyridine derivatives with antibacterial activity. Their investigation revealed that these compounds were effective against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Foks et al., 2005).
Safety and Hazards
2-Chloro-6-(1,3-dithian-2-yl)pyrazine is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
2-chloro-6-(1,3-dithian-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S2/c9-7-5-10-4-6(11-7)8-12-2-1-3-13-8/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHTPZZLVJSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286866 | |
| Record name | 2-Chloro-6-(1,3-dithian-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1,3-dithian-2-yl)pyrazine | |
CAS RN |
874114-31-5 | |
| Record name | 2-Chloro-6-(1,3-dithian-2-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874114-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(1,3-dithian-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



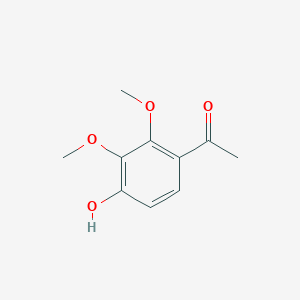

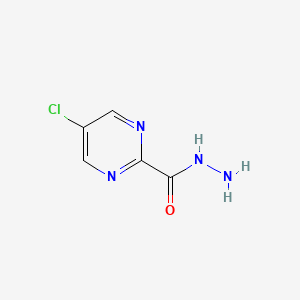

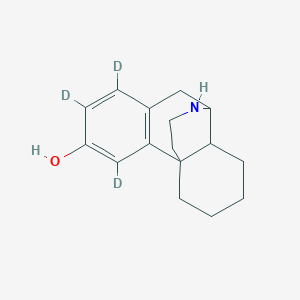
![Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3291829.png)
![tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3291833.png)

![(Z)-N-(3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B3291842.png)


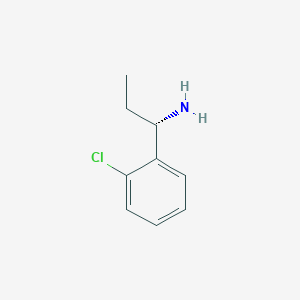
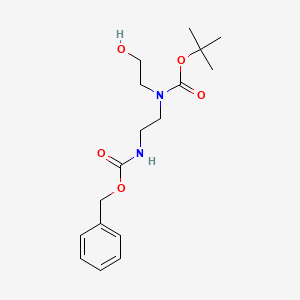
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3291874.png)